N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)13(3,8-14)15-12(17)10-5-4-6-11(7-10)16(18)19/h4-7,9H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUGJHBEDCUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-amino-2,3-dimethylbutanenitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-(2-Amino-3-methylbutan-2-yl)-3-nitrobenzamide.
Reduction: Formation of N-(2-Amino-3-methylbutan-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide with structurally related 3-nitrobenzamide derivatives:
Structural and Electronic Differences
- Steric Hindrance: The branched 2-cyano-3-methylbutan-2-yl group introduces significant steric bulk, which may reduce solubility in polar solvents compared to linear alkyl chains (e.g., N-(2-ethylhexyl)-3-nitrobenzamide ).
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a cyano group, a nitro group, and a benzamide structure, which are significant for its biological activity. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano and nitro groups participate in biochemical pathways that can lead to the inhibition of enzymes or modulation of receptor activities. The exact mechanisms depend on the biological context in which the compound is studied.
1. Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. It may interact with active sites of various enzymes, thereby modulating their activity. This property is particularly relevant in drug development, where enzyme inhibitors are sought for therapeutic applications.
2. Anticancer Properties
The compound has been explored for its anticancer activities. Nitro-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines, including those associated with solid tumors. Studies suggest that the mechanism may involve the generation of reactive intermediates that damage cellular components, leading to apoptosis .
3. Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Nitro derivatives have been shown to inhibit pro-inflammatory mediators such as iNOS and COX-2, which play crucial roles in inflammatory processes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of nitro derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human colon carcinoma (HCT116) and non-small cell lung carcinoma (NCI-H460) cell lines. The mechanism involved the generation of reactive oxygen species (ROS) leading to DNA damage and cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
